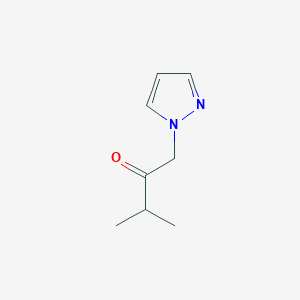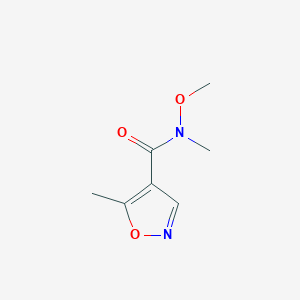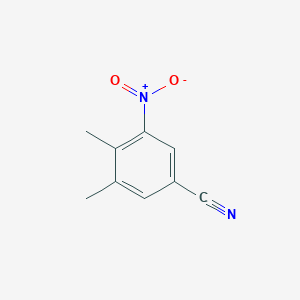
1-(5-Fenil-1,2,4-oxadiazol-3-il)etan-1-amina
Descripción general
Descripción
“1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-amine” is a chemical compound that belongs to the class of 1,2,4-oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
Several research groups have synthesized diversely substituted 1,2,4-oxadiazoles as anti-infective agents . The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . A variety of spectral techniques, i.e., FT-IR (KBr, cm −1), 1 H-NMR (DMSO-d6, 400 MHz, δ ppm), mass spectra, and elemental analysis, were used to confirm the structures of synthetic analogues .Molecular Structure Analysis
Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .Chemical Reactions Analysis
The reaction of amidoximes with carboxylic acids and wide range of their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids have been studied . It was found that 5- (3-amino-1,2,4-oxadiazol-5-yl)-pyrazine derivatives can be selectively methylated in the presence of 18-fold excess of MeI leading to the formation of 2-methyl-1,2,4-oxadiazolium iodides .Aplicaciones Científicas De Investigación
Pesticidas Agrícolas
Los derivados de 1,2,4-oxadiazol, como 1-(5-Fenil-1,2,4-oxadiazol-3-il)etan-1-amina, han mostrado un amplio espectro de actividades biológicas agrícolas . Se han utilizado en el desarrollo de pesticidas químicos eficientes y de bajo riesgo para combatir enfermedades de las plantas que amenazan la seguridad alimentaria .
Agentes Antibacterianos
Los compuestos que contienen derivados de 1,2,4-oxadiazol han mostrado fuertes efectos antibacterianos sobre Xanthomonas oryzae pv. oryzae (Xoo) y Xanthomonas oryzae pv. oryzicola (Xoc), que causan graves enfermedades en las plantas de arroz . Estos compuestos podrían servir como posibles plantillas alternativas para descubrir nuevos agentes antibacterianos .
Agentes Antifúngicos
Estos compuestos también han mostrado actividad antifúngica contra Rhizoctonia solani, un hongo que causa la roya de la vaina en las plantas de arroz .
Agentes Nematicidas
Los derivados de 1,2,4-oxadiazol han exhibido una actividad nematicida moderada contra Meloidogyne incognita, una especie de nematodo de los nódulos de las raíces que es una plaga agrícola importante .
Aplicaciones Farmacéuticas
El anillo de 1,2,4-oxadiazol es un farmacóforo bien conocido, que se encuentra con frecuencia en ingredientes farmacéuticos activos con diversos enfoques terapéuticos . Por ejemplo, algunos derivados de 1,2,4-oxadiazol se han reconocido como inhibidores selectivos de las isoformas de la anhidrasa carbónica humana relacionadas con la terapia del cáncer .
Desarrollo de Materiales Energéticos
Los 1,2,4-oxadiazoles se han utilizado para el desarrollo de materiales energéticos debido a su baja aromaticidad y la presencia del enlace O-N débil .
Tintes Fluorescentes y OLED
Estos heterociclos también se han utilizado en el desarrollo de tintes fluorescentes y diodos orgánicos emisores de luz (OLED) .
Insecticidas
Los 1,2,4-oxadiazoles se han utilizado en el desarrollo de insecticidas .
Mecanismo De Acción
Target of Action
1,2,4-Oxadiazoles have been synthesized as potential anti-infective agents with activities against bacteria, viruses, and other pathogens . The specific targets can vary depending on the exact structure of the compound and its functional groups.
Biochemical Pathways
The exact biochemical pathways affected by 1,2,4-oxadiazoles can vary widely depending on the specific compound and its targets. Some 1,2,4-oxadiazoles have been found to have anti-infective properties, suggesting they may interfere with the biochemical pathways of pathogens .
Result of Action
The result of the action of 1,2,4-oxadiazoles can vary depending on their specific targets and mode of action. Some 1,2,4-oxadiazoles have been found to have anti-infective properties, suggesting they may kill or inhibit the growth of pathogens .
Análisis Bioquímico
Biochemical Properties
1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, oxadiazole derivatives have been shown to exhibit inhibitory effects on enzymes such as DNA gyrase, which is crucial for bacterial DNA replication . The interaction between 1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-amine and these enzymes can lead to the inhibition of bacterial growth, making it a potential candidate for antimicrobial therapies.
Cellular Effects
The effects of 1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-amine on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, oxadiazole derivatives have been reported to modulate the activity of signaling pathways involved in inflammation and apoptosis . By affecting these pathways, 1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-amine can alter cell function, potentially leading to therapeutic effects in conditions such as cancer and inflammatory diseases.
Molecular Mechanism
At the molecular level, 1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation, and changes in gene expression. For instance, the binding of oxadiazole derivatives to DNA gyrase can inhibit the enzyme’s activity, preventing bacterial DNA replication . Additionally, this compound may interact with other molecular targets, leading to alterations in cellular processes and functions.
Temporal Effects in Laboratory Settings
The temporal effects of 1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-amine in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that oxadiazole derivatives can exhibit varying degrees of stability under different experimental conditions . The degradation of 1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-amine over time can influence its efficacy and safety in long-term applications. Additionally, long-term exposure to this compound may lead to changes in cellular function, which need to be carefully evaluated in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-amine vary with different dosages in animal models. Studies have indicated that oxadiazole derivatives can exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity. Threshold effects and toxicological profiles of 1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-amine should be thoroughly investigated in animal models to ensure its safety and efficacy.
Metabolic Pathways
1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The metabolic pathways of oxadiazole derivatives can affect their pharmacokinetics and pharmacodynamics . Understanding the metabolic fate of 1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-amine is crucial for predicting its behavior in biological systems and optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of 1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-amine within cells and tissues are essential for its biological activity. This compound can interact with transporters and binding proteins that influence its localization and accumulation . The distribution of 1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-amine within different cellular compartments can affect its efficacy and safety. Understanding these processes is vital for developing effective delivery strategies and optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-amine can influence its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of 1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-amine within subcellular structures can affect its interactions with biomolecules and its overall biological activity. Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Propiedades
IUPAC Name |
1-(5-phenyl-1,2,4-oxadiazol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7(11)9-12-10(14-13-9)8-5-3-2-4-6-8/h2-7H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGCRZARFUVKLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NOC(=N1)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl benzo[d]thiazole-7-carboxylate](/img/structure/B1457228.png)
![[2-(4-Bromo-pyrazol-1-yl)-ethyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B1457230.png)








![2,4-Dichloro-5-(2-furyl)thieno[2,3-d]pyrimidine](/img/structure/B1457246.png)
